REACTION_CXSMILES
|
C=O.[CH3:3][NH:4][CH3:5].[Cl:6][C:7]1[CH:15]=[C:14]2[C:10]([CH:11]=[CH:12][NH:13]2)=[CH:9][CH:8]=1.[OH-].[Na+].[C:18](=O)([O-])[O-].[Na+].[Na+]>O.C(O)(=O)C>[Cl:6][C:7]1[CH:15]=[C:5]2[C:10]([C:11]([CH2:12][N:13]([CH3:18])[CH3:14])=[CH:3][NH:4]2)=[CH:9][CH:8]=1 |f:3.4,5.6.7|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
116 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
190 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
226.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C=CNC2=C1
|
Name
|
|
Quantity
|
265 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
while stirring at about 40°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The starting material is prepared
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated to 60° for 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
It is cooled to 10°
|
Type
|
STIRRING
|
Details
|
stirred for 1/2 hour at 10°-20°
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
STIRRING
|
Details
|
stirred for 1/2 hour
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
again filtered
|
Type
|
WASH
|
Details
|
both residues are washed with about 3 lt of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=CNC2=C1)CN(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |